molecular formula C15H7F2N3OS B2894035 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 801255-70-9

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2894035
M. Wt: 315.3
InChI Key: YQZPNMPLCXNNTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides is quite high. They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Given the absence of direct information on "4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide," below is an overview of the types of applications similar compounds have in scientific research, which might provide insight into potential areas of application for the compound :

Benzamide Compounds in Scientific Research

Therapeutic Applications : Many benzamide derivatives are explored for their therapeutic potential, including as antipsychotics, anti-inflammatory agents, and treatments for conditions like Parkinson's disease and Huntington's disease. For example, amisulpride, a selective D2-like dopamine antagonist, is noted for its efficacy in treating schizophrenia, indicating a potential therapeutic application for similar benzamide compounds in neuropsychiatric disorders (Wetzel et al., 1998).

Pharmacokinetics and Metabolism : Research into the disposition and metabolism of benzamide derivatives, such as studies on [14C]SB-649868, provides valuable information on how these compounds are processed in the body, their elimination pathways, and their metabolites. This is crucial for understanding the safety and efficacy of these compounds as potential drugs (Renzulli et al., 2011).

Diagnostic Applications : Some benzamide derivatives are used in imaging studies, such as in the detection of melanoma metastases using radiolabeled benzamides. These compounds may bind to specific receptors or structures within tumors, allowing for targeted imaging and potential therapeutic applications (Maffioli et al., 1994).

Research on Adverse Effects : Studies also investigate the adverse effects associated with benzamide derivatives, such as the potential for inducing methemoglobinemia with benzocaine use. Understanding the adverse effects of these compounds is essential for assessing their safety in therapeutic applications (Kuschner et al., 2000).

Future Directions

The future directions of research on “4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide” and similar compounds involve further development of these RIPK3-targeting small molecules as they represent promising lead structures . They could potentially evolve into better chemotherapeutic agents .

properties

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPNMPLCXNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

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